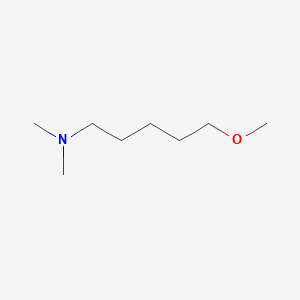![molecular formula C9H9N5O2 B14612897 2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid CAS No. 59342-37-9](/img/structure/B14612897.png)
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both tetrazoles and benzoic acids. Tetrazoles are known for their stability and ability to mimic carboxylic acids, while benzoic acids are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile. This reaction is often carried out in the presence of a copper catalyst under mild conditions.
Attachment to Benzoic Acid: The tetrazole ring is then attached to a benzoic acid derivative through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The tetrazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazole derivatives and modified benzoic acid compounds.
Scientific Research Applications
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N-methylanthranilic acid: An aromatic amino acid that is structurally similar but lacks the tetrazole ring.
Tetrazole derivatives: Compounds that contain the tetrazole ring but differ in their substituents and overall structure.
Uniqueness
2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid is unique due to its combination of a tetrazole ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in a more versatile manner compared to its individual components.
Properties
CAS No. |
59342-37-9 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[5-(methylamino)tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C9H9N5O2/c1-10-9-11-12-13-14(9)7-5-3-2-4-6(7)8(15)16/h2-5H,1H3,(H,15,16)(H,10,11,13) |
InChI Key |
HADZXXKJUMNBSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=NN1C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)

![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)
![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)
![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)

![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)


![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)

![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
